For researchers, a key reaction is the oxidation of nicotinyl alcohol to nicotinic acid. The protocol below details a modern electrochemical method suitable for continuous processing.
Electrochemical oxidation workflow for converting nicotinyl alcohol to nicotinic acid.
Recent patent activity indicates that nicotinyl alcohol serves as a valuable chemical scaffold for developing new therapeutic agents.
The vasodilatory effect of nicotinyl alcohol involves a direct action on blood vessels, as illustrated below.
Proposed signaling pathway for nicotinyl alcohol-induced vasodilation.
While comprehensive pharmacokinetic data (absorption, distribution, metabolism, excretion) is limited in the searched literature, available clinical information is summarized below.
| Parameter | Details |
|---|---|
| Common Side Effects | Cutaneous flushing (face/upper thorax), warmth, redness; generally mild and transient [3] [4]. |
| Other Adverse Reactions | Dizziness, headache, gastrointestinal disturbances (nausea, diarrhea) [4]. |
| Important Contraindications | History of peptic ulcers, liver disease, gout; known allergy to niacin or related compounds [4]. |
| Drug Interactions | May potentiate hypotensive effects of antihypertensive drugs. Concurrent use with statins may increase risk of myopathy. Can heighten bleeding risk with anticoagulants/antiplatelet drugs [4]. |
| Special Populations | Safety in pregnant or breastfeeding women is not fully established; consult healthcare provider [4]. |
The table below summarizes the key physical properties of this compound relevant to its solubility and handling [1] [2] [3].
| Property | Value / Description | Source / Context |
|---|---|---|
| Molecular Formula | C₆H₇NO | [1] [2] [3] |
| Molecular Weight | 109.13 g/mol | [1] [2] [3] |
| Appearance | Clear, light yellow to yellow liquid | [1] [4] |
| Density | 1.124 g/mL at 25°C | [1] [4] |
| Melting Point | -7 °C | [1] |
| Boiling Point | 154 °C at 28 mmHg | [1] [4] |
| Water Solubility | Soluble / Fully miscible (1000 mg/L) | [1] [3] |
| DMSO Solubility | 100 mg/mL (916.34 mM) | [2] |
| pH (100g/L H₂O) | 7-8 | [1] |
| log P | -0.11 at 25°C | [1] |
| Refractive Index | n20/D 1.545 | [4] |
The data indicates that this compound is highly soluble in water and also readily soluble in DMSO. The negative value for its log P (partition coefficient) suggests that it is more hydrophilic than lipophilic, which aligns with its good water solubility [1]. One supplier notes it is "fully miscible" in water, confirming its high solubility [3].
While a detailed, step-by-step solubility assay was not found, the search results describe its use in specific experimental contexts, particularly in synthesis and catalysis.
A research article outlines a method for the selective oxidation of this compound to Vitamin B3 (nicotinic acid) using a TiO₂/graphene-like photocatalyst [5]. Below is a workflow diagram of this experimental process.
Experimental workflow for photocatalytic oxidation of this compound [5].
Key Experimental Details:
For biochemical and pharmaceutical applications, one supplier provides a detailed protocol for preparing stock and working solutions of this compound in DMSO and for in vivo studies [2].
Solution preparation protocols for this compound in biological research [2].
Key Experimental Details:
Proper storage is critical for maintaining the integrity of this chemical.
The table below summarizes the hazard classification and corresponding label elements for 3-Pyridinemethanol according to the SDS [1].
| Aspect | Classification |
|---|---|
| GHS Pictogram | N/A (No specific pictogram mentioned) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Precautionary Statements | Prevention: P261, P264, P280 Response: P304+P340, P305+P351+P338 Storage: P405 |
The following table lists key physicochemical properties essential for risk assessment and experimental planning [1].
| Property | Value / Description |
|---|---|
| Physical State | Liquid (clear) |
| Color | Clear light yellow |
| Melting Point | 650°C (lit.) |
| Boiling Point | 154°C / 28 mmHg (lit.) |
| Flash Point | 110°C |
| Density | 1.124 g/mL at 25°C (lit.) |
| Solubility | 1000 mg/L |
| pH | 7-8 (100g/L, H₂O, 20°C) |
| Vapor Pressure | 0.00442 mmHg at 25°C |
Personal Protective Equipment (PPE)
Handling and Storage
First Aid Procedures [1]
Firefighting
The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, integrating the key safety protocols.
Diagram 1: A logical workflow for the safe handling of this compound in a laboratory, from preparation to cleanup.
This guide synthesizes the critical safety information for this compound. The primary hazards are skin, eye, and respiratory irritation. Key safety measures include using appropriate PPE, working in a well-ventilated area, and following proper storage and first-aid procedures.
The following table consolidates experimental chemical shifts (δ) reported for 3-Pyridinemethanol under different conditions [1] [2].
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (89.56 MHz) | Chemical Shift (δ) in DMSO-d₆ (300 MHz) | Proton Description & Notes |
|---|---|---|---|
| H₂ (on Nitrogen) | 8.439 ppm | 8.70 ppm | Proton alpha to the ring nitrogen. |
| H₆ | 8.360 ppm | 8.55 ppm | Proton gamma to the ring nitrogen. |
| H₅ | 7.708 ppm | 7.42 ppm | Proton beta to the ring nitrogen. |
| H₄ | 7.259 ppm | 7.90 ppm | Proton beta to the ring nitrogen. |
| O-H | 5.531 ppm | 5.58 ppm | Alcohol proton, shift varies with concentration and temperature. |
| C-H₂ | 4.67 ppm | 4.69 ppm | Methylene protons of the -CH₂OH group. |
> Note: The proton assignments (H₂, H₄, H₅, H₆) follow the pyridine ring numbering where the carbon attached to the hydroxymethyl group is position 3. The exact assignment can vary between studies, and the data above combines information from different sources [1].
For researchers aiming to reproduce or perform NMR characterization, here are the detailed methodologies derived from the literature.
Computational Methods for Prediction [2]: A 2016 study performed thorough computational analysis using Gaussian 09W software. The geometry of the this compound molecule was optimized, and its NMR properties were calculated using the B3LYP functional method with a 6-311++G(d,p) basis set. These calculations provide a theoretical foundation for the experimental chemical shifts and help in understanding the molecular structure and stability. The study confirmed the existence of different molecular conformers due to the rotation of the O–H bond in the methanol group.
Understanding the broader context of how this compound is used can be valuable for drug development professionals.
The diagram below outlines the key steps for the NMR characterization of this compound as described in the research protocols.
Vitamin B3 (nicotinic acid or pyridine-3-carboxylic acid) represents an essential pharmaceutical compound with substantial global production exceeding 22,000 tons annually, primarily used for prevention of pellagra disease and alcoholism, as well as management of cholesterol levels and coronary heart disease [1] [2]. The conventional industrial synthesis of vitamin B3 involves ammoxidation of 3-picoline at elevated temperatures (300°C or higher) over vanadium oxide catalysts, presenting significant challenges including harsh operative conditions, flammability concerns, catalyst regeneration issues, and generation of undesirable by-products [1]. These limitations have motivated research into alternative sustainable approaches that operate under milder conditions with reduced environmental impact.
Photocatalytic oxidation of 3-pyridinemethanol (3PM) has emerged as a promising green chemistry alternative to conventional synthetic methods. This approach utilizes light energy to drive selective oxidation reactions in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents [1] [2]. Recent advances have demonstrated the feasibility of multiple photocatalytic strategies, including photoelectrocatalysis (PEC) with nanostructured electrodes, platinum-modified titanium dioxide, and metal-free carbon nitride systems, each offering distinct advantages in terms of efficiency, selectivity, and sustainability [1] [3] [2].
This application note provides a comprehensive technical resource for researchers and pharmaceutical development professionals, consolidating experimental protocols, performance data, and practical implementation guidance for the photocatalytic synthesis of vitamin B3 from this compound. The information presented herein aims to facilitate the adoption and optimization of these sustainable methodologies in both research and industrial settings.
Three principal catalytic approaches have been developed for the photocatalytic oxidation of this compound to vitamin B3, each with distinct mechanistic characteristics and performance profiles. This section provides a comparative analysis of these systems, highlighting their optimal operational parameters and efficiency metrics.
The photoelectrocatalytic approach utilizing TiO₂ nanotubes represents a highly efficient methodology that combines heterogeneous photocatalysis with electrocatalysis. This system employs nanotube-structured TiO₂ fabricated on titanium plates via anodic oxidation, creating a photoanode with enhanced surface area and electron transport properties [1]. Under an applied potential, this configuration significantly reduces electron-hole recombination, thereby increasing the availability of photogenerated holes for oxidation reactions. The PEC system demonstrates superior performance compared to purely photocatalytic or electrocatalytic systems, achieving conversions above 15% with vitamin B3 selectivities around 35% under optimized conditions [1]. A particular advantage of this system is its operational flexibility across a broad pH range (2-12), unlike conventional photocatalytic systems which show limited activity under acidic conditions [1].
Platinum functionalization of TiO₂ photocatalysts creates an effective electron scavenging system that enhances charge separation efficiency. Platinum nanoparticles deposited on TiO₂ surfaces capture photogenerated electrons, thereby inhibiting electron-hole recombination and increasing the number of holes available for oxidation reactions [3]. This system typically employs either commercial or home-prepared TiO₂ substrates modified with acidic or alkaline solutions prior to platinization, which further enhances their photocatalytic activity [3]. The platinized catalysts demonstrate excellent performance under UVA irradiation in aqueous media with air as the oxidant, representing an environmentally benign approach. These systems have shown particular effectiveness in alkaline conditions (pH 12), where selectivities for vitamin B3 up to 45% have been reported [3] [2].
Graphitic carbon nitride (GCN) catalysts offer a sustainable metal-free alternative for vitamin B3 synthesis, addressing concerns regarding metal leaching and sustainability associated with metal-based catalysts [2]. These carbonaceous materials exhibit visible light absorption up to approximately 460 nm, allowing operation under visible LED irradiation, which significantly enhances energy efficiency compared to traditional UV-based systems [2]. Thermal post-treatment under nitrogen atmosphere (GCN-T-N) introduces nitrogen vacancies and creates mid-gap states that enhance oxidative capability while maintaining the metal-free characteristic [2]. The GCN-T-N catalyst has demonstrated exceptional performance in visible light-driven reactions, with complete conversion of this compound and 100% selectivity to vitamin B3 reported in some studies [2]. Additionally, successful immobilization in sodium alginate hydrogel provides a practical strategy for catalyst recovery and reusability [2].
Table 1: Comparative Performance of Catalytic Systems for Vitamin B3 Synthesis
| Catalytic System | Conversion (%) | Vitamin B3 Selectivity (%) | Reaction Conditions | Light Source |
|---|---|---|---|---|
| TiO₂ Nanotubes (PEC) | >15 | ~35 | pH 7, 0.5M Na₂SO₄, 0.7V vs. Ag/AgCl | Fluorescent lamp [1] |
| Pt-Modified TiO₂ | Varies with Pt loading | Up to 45 | pH 12, aqueous solution, air | UVA [3] [2] |
| Metal-Free Carbon Nitride (GCN-T-N) | 100 | 100 | Aqueous solution, O₂ atmosphere | Visible LED [2] |
| Thermal TiO₂ | ~30 | ~87 | Aqueous solution, N₂ atmosphere | High-pressure UV [2] |
Table 2: Optimization Parameters for Photoelectrocatalytic TiO₂ Nanotube System
| Parameter | Optimal Condition | Effect on Performance |
|---|---|---|
| Nanotube Length | Increased length | Higher activity, XRD peak intensity, and photocurrent [1] |
| Applied Potential | 0.7V vs. Ag/AgCl | Activity decreases with lower potential, but 3-pyridinemethanal selectivity increases [1] |
| Na₂SO₄ Concentration | 0.5M | Activity decreases with lower electrolyte concentration [1] |
| Stirring Speed | Higher speed | Increased activity and 3-pyridinemethanal selectivity [1] |
| pH | 7 (PEC), 12 (PC) | PEC operates at pH 2-12, PC preferred in basic medium [1] |
| Atmosphere | N₂ (PEC) | PEC reactions faster in N₂ than O₂ atmosphere [1] |
The photocatalytic oxidation of this compound to vitamin B3 proceeds through a sequential oxidation pathway with 3-pyridinecarboxaldehyde (3PC) as a primary intermediate. Understanding this reaction mechanism is essential for optimizing process conditions and maximizing desired product selectivity.
The transformation initiates with the photoactivation of the catalyst, generating electron-hole pairs upon irradiation. In TiO₂-based systems, this occurs when photons with energy equal to or greater than the bandgap (3.0-3.2 eV for anatase) excite electrons from the valence band to the conduction band, creating positive holes in the valence band [1] [3]. These photogenerated holes then oxidize hydroxyl ions or water molecules adsorbed on the catalyst surface, producing highly reactive hydroxyl radicals (•OH) [1] [2]. The hydroxyl radicals subsequently attack the this compound molecule, abstracting a hydrogen atom from the alcohol group to form a carbon-centered radical, which is further oxidized to 3-pyridinecarboxaldehyde (3PC) [2]. This aldehyde intermediate then undergoes further oxidation via a similar radical mechanism to cleave the formyl group, ultimately yielding vitamin B3 (pyridine-3-carboxylic acid) [2].
The following diagram illustrates the complete reaction pathway from this compound to vitamin B3:
Diagram 1: Photocatalytic Oxidation Pathway of this compound to Vitamin B3
The reaction mechanism varies significantly depending on the catalytic system employed. In photoelectrocatalytic systems, an applied external potential drives photogenerated electrons toward the counter electrode, substantially reducing electron-hole recombination and increasing hole availability for oxidation reactions [1]. This system enables operation under both oxidative (O₂) and inert (N₂) atmospheres, with interestingly faster reaction rates observed in N₂ atmospheres, suggesting direct hole oxidation may dominate over hydroxyl radical-mediated pathways in these configurations [1].
In platinized TiO₂ systems, the platinum nanoparticles function as electron sinks, capturing photogenerated electrons and thereby prolonging the lifetime of holes for oxidation reactions [3]. This enhanced charge separation significantly boosts photocatalytic efficiency without altering the fundamental oxidation pathway.
For metal-free carbon nitride systems, the mechanism involves the creation of nitrogen vacancies during thermal treatment, which generate mid-gap states that enhance visible light absorption and charge separation [2]. The defective surface structure of materials like GCN-T-N provides active sites that facilitate the multi-step oxidation while minimizing over-oxidation to undesired by-products.
This section provides detailed methodologies for implementing the photocatalytic oxidation of this compound to vitamin B3, including catalyst synthesis, reaction setup, and analytical procedures.
The TiO₂ nanotube photoanodes are fabricated through anodic oxidation of titanium plates in an organic electrolyte solution [1] [4]:
Surface Preparation: Begin with Ti plates (1.0 mm thickness, 8.0 cm × 5.0 cm). Smooth the surface using successive grits of emery paper (800, 1000, 1200, and 1500). Clean sequentially by sonication in acetone, ethanol, and distilled water (10 minutes each). Chemically etch in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds, followed by rinsing with distilled water and drying [1] [4].
Electrolyte Preparation: Prepare an electrolyte solution consisting of ethylene glycol with 2% water (v/v) and 0.3% (w/w) NH₄F [1] [4].
Anodic Oxidation: Assemble a two-electrode system with the prepared Ti plate as anode and carbon felt as cathode. Apply a constant potential of 32-60 V for varying durations (10 minutes to 6 hours) depending on desired nanotube length. Longer times generally produce longer nanotubes with enhanced photocurrent response [1].
Post-treatment: Following anodization, rinse the photoanode thoroughly with distilled water and air dry. For enhanced crystallinity, anneal at 450-500°C for 3 hours in air (heating rate: 3°C min⁻¹) to convert amorphous TiO₂ to the photoactive anatase phase [1].
Platinization of TiO₂ substrates enhances charge separation and photocatalytic activity [3]:
Graphitic carbon nitride (GCN) catalysts provide a metal-free alternative with visible light responsiveness [2]:
The photoelectrocatalytic system requires specialized electrochemical integration [1]:
For conventional photocatalytic reactions without applied potential [3] [2]:
Comprehensive analysis of both catalysts and reaction products ensures accurate performance evaluation:
Catalyst Characterization:
Reaction Monitoring:
The following workflow diagram illustrates the complete experimental procedure for the photoelectrocatalytic system:
Diagram 2: Experimental Workflow for Photoelectrocatalytic Vitamin B3 Synthesis
Maximizing conversion and selectivity requires careful optimization of multiple parameters:
pH Optimization: The optimal pH varies significantly between systems. PEC operates effectively across a broad pH range (2-12), with maximum vitamin B3 selectivity at neutral pH [1]. Conventional photocatalytic systems generally perform better in basic conditions (pH 12) [3]. Avoid highly acidic conditions for Pt-TiO₂ systems as they exhibit reduced activity.
Oxygen Control: Reaction atmosphere profoundly impacts performance. PEC systems show enhanced rates under N₂ atmosphere, while conventional photocatalytic systems require oxygen as an electron acceptor [1]. Optimize oxygen flow rate or pressure to balance oxidation efficiency with minimizing over-oxidation.
Mass Transfer Considerations: Increasing stirring speed (300-500 rpm) enhances both reaction rate and aldehyde selectivity by improving reactant access to catalyst surfaces and promoting product desorption [1]. For immobilized catalyst systems, ensure adequate mixing to overcome diffusion limitations.
Light Intensity and Wavelength: Higher light intensities generally increase reaction rates but may decrease selectivity due to secondary reactions. Match light source to catalyst absorption characteristics: UV sources (300-400 nm) for TiO₂ systems, visible light (400-460 nm) for carbon nitride catalysts [2].
The selection of appropriate catalytic systems depends on specific application requirements:
Efficiency Metrics: The metal-free carbon nitride system demonstrates superior performance with reported 100% conversion and 100% selectivity under optimal conditions [2]. The PEC TiO₂ nanotube system offers intermediate conversion (>15%) with good selectivity (~35%), while Pt-TiO₂ systems provide variable performance dependent on platinum loading and substrate characteristics [1] [3].
Energy Considerations: Carbon nitride systems operating under visible LED irradiation offer significant energy advantages over UV-based systems [2]. PEC systems consume electrical energy but achieve higher rates than purely photocatalytic approaches with similar catalysts [1].
Sustainability Assessment: Metal-free carbon nitride catalysts address concerns about metal leaching and environmental impact [2]. PEC and Pt-TiO₂ systems utilize precious metals or metal oxides but may offer longer operational stability in continuous systems.
Implementation at larger scales presents several technical challenges:
Catalyst Immobilization: For continuous operation, immobilized catalyst systems such as TiO₂ nanotube arrays on Ti plates or GCN-T-N in alginate hydrogel beads facilitate catalyst recovery and reuse [1] [2].
Reactor Design: For PEC systems, ensure uniform irradiation of electrode surfaces and controlled fluid dynamics. For slurry systems, implement efficient catalyst separation using cross-flow filtration or sedimentation.
Process Intensification: Consider combining photoreactors with membrane separation units for continuous product removal, potentially shifting equilibrium toward desired products and minimizing secondary reactions.
The photocatalytic oxidation of this compound to vitamin B3 represents a sustainable alternative to conventional high-temperature industrial processes. This application note has detailed three distinct catalytic approaches—photoelectrocatalytic TiO₂ nanotubes, platinum-modified TiO₂, and metal-free carbon nitride—each offering unique advantages for research and potential industrial implementation.
The photoelectrocatalytic system provides excellent charge separation efficiency through applied potential, enabling operation across a broad pH range and demonstrating enhanced reaction rates under inert atmosphere [1]. The platinized TiO₂ system offers a more conventional photocatalytic approach with enhanced activity through efficient electron scavenging [3]. Most notably, metal-free carbon nitride catalysts present a sustainable alternative with visible light responsiveness, eliminating metal leaching concerns while achieving exceptional conversion and selectivity under mild conditions [2].
For researchers implementing these methodologies, the choice of specific approach should consider available infrastructure, desired production scale, and sustainability priorities. Future development directions include advanced catalyst architectures for enhanced visible light absorption, hybrid systems combining multiple advantages, and integrated photoreactor designs for continuous operation. These photocatalytic methodologies represent significant progress toward environmentally benign pharmaceutical synthesis, reducing energy consumption and hazardous waste generation compared to conventional approaches.
The selective oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 (nicotinic acid) is a reaction of significant industrial importance, traditionally requiring high temperatures and toxic oxidants. Photoelectrocatalysis (PEC) using TiO₂ nanotubes presents an environmentally friendly alternative, operating in water at ambient temperature and pressure with molecular oxygen as the oxidant. These one-dimensional nanostructures enhance electron-hole separation, increase surface area, and improve mass transfer, leading to superior activity and selectivity compared to conventional TiO₂ powders. This document details standardized protocols for the synthesis, modification, and application of TiO₂ nanotube photoanodes for this selective oxidation, providing researchers and process development scientists with a foundation to implement and optimize this sustainable technology.
The industrial synthesis of vitamin B3, with an annual production of approximately 66,000 tons, typically involves the oxidation of 3-picoline at high temperatures (around 300 °C) over vanadium oxide catalysts [1] [2]. In contrast, the photoelectrocatalytic (PEC) route employs TiO₂ nanotube (TNT) photoanodes under mild UVA irradiation and a low applied bias. This process combines heterogeneous photocatalysis with electrocatalysis, where the external potential significantly reduces the recombination of photogenerated electron-hole pairs, thereby boosting the reaction yield [1] [3].
A key advantage of this PEC system is its ability to steer selectivity towards valuable partial oxidation products instead of complete mineralization. The presence of noble metal nanoparticles on the TNTs can further modulate surface reactions, favoring the formation of the desired aldehyde and acid over deeper oxidation to CO₂ [1]. This method successfully translates a traditionally harsh industrial process into a green and sustainable synthesis.
This protocol describes the fabrication of pristine TiO₂ nanotube arrays on a titanium substrate via anodic oxidation [1] [3].
Procedure:
Loading with Pt, Au, or Pd nanoparticles enhances charge separation and can influence product selectivity [1].
Procedure:
This protocol outlines the standard procedure for conducting the selective oxidation reaction [1] [3].
Procedure:
Performance is highly dependent on reaction conditions. The table below summarizes the effects of critical parameters and their optimized ranges based on experimental data [1] [3].
Table 1: Optimization of Photoelectrocatalytic Oxidation Parameters
| Parameter | Effect on Reaction | Optimal Value or Range | Notes |
|---|---|---|---|
| Applied Potential | Increases activity by reducing e⁻/h⁺ recombination; very high potentials may reduce selectivity. | +0.5 V vs. Ag/AgCl | A balance between activity and selectivity. |
| pH | PEC can operate in a wide pH range (2-12). | Neutral (pH ~7) | Reported to give high conversion and selectivity to Vitamin B3 [3]. |
| Na₂SO₄ Concentration | Higher conductivity increases current and activity. | ≥ 5 mM | Lower concentrations (e.g., 1 mM) favor 3-pyridinemethanal selectivity but reduce activity. |
| Stirring Speed | Enhances mass transport of reactant to the electrode surface. | ≥ 400 rpm | Directly improves both reaction rate and selectivity towards the aldehyde. |
| Atmosphere | Influences the reaction pathway. | O₂ or N₂ | Reactions in N₂ are faster, but O₂ is the green oxidant. The aldehyde can be reduced at the cathode. |
Rigorous characterization is essential to link structure with function.
The performance of various TiO₂ nanotube-based photoanodes is summarized below.
Table 2: Performance of Different TiO₂ Nanotube Photoanodes in this compound Oxidation
| Photoanode Type | Conversion | Selectivity to 3-Pyridinemethanal | Selectivity to Vitamin B3 | Key Findings |
|---|---|---|---|---|
| Pristine TNTs [3] | High (Condition-dependent) | ~50% (at low Na₂SO₄) | High at pH 7 | Performance highly tunable via reaction parameters. |
| Pt-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Improves charge separation; can steer selectivity. |
| Au-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Positive effect under UVA/Visible light. |
| Pd-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Increases selectivity to high-value products. |
| Pt/Pd Bimetallic [1] | Highest | -- | -- | Synergistic effect, often shows superior activity. |
The following diagram illustrates the logical sequence and decision points for implementing this technology, from material synthesis to reaction optimization.
The use of TiO₂ nanotube photoanodes in a photoelectrocatalytic system provides a robust, efficient, and environmentally benign route for the selective oxidation of this compound to high-value derivatives like Vitamin B3. The protocols outlined herein offer a reliable foundation for research and development. Further optimization, particularly in noble metal composition and reactor engineering, can push the boundaries of performance toward industrial application.
Photoelectrocatalysis (PEC) combines the principles of heterogeneous photocatalysis and electrocatalysis. When a semiconductor photoanode (like TiO₂) is illuminated with light of energy greater than its bandgap, electron-hole pairs are generated. Applying an external bias potential hinders the recombination of these charge carriers, significantly improving the reaction efficiency compared to photocatalytic (PC) or electrocatalytic (EC) methods alone. This synergy makes PEC an environmentally friendly technology for performing selective organic oxidations under mild conditions [1] [2].
The PEC oxidation of 3-pyridinemethanol is a key reaction for synthesizing high-value compounds, primarily 3-pyridinemethanal and Vitamin B3 (nicotinic acid), the latter being an essential vitamin with large-scale production needs [1] [2]. This process utilizes water as a solvent, molecular oxygen (or simply water) as an oxidant, and UVA light at ambient temperature and pressure, presenting a greener alternative to traditional industrial syntheses that require high temperatures and toxic oxidants [2] [3].
The performance of the PEC process is highly dependent on the morphology and structure of the photoanode. Anodically grown TiO₂ nanotubes (Ti/TiO₂-NT) are the most commonly used and effective architecture due to their high surface area and excellent electron transport properties [1] [2].
Detailed Protocol:
Loading noble metals (e.g., Pt, Au, Pd) onto the TiO₂ nanotubes can further enhance PEC performance by acting as electron scavengers, thereby promoting charge separation [4] [2].
Detailed Protocol (Electrochemical Deposition):
Detailed Protocol:
The following graph illustrates the experimental workflow for the photoelectrocatalytic oxidation of this compound.
The tables below summarize critical parameters and their impact on the PEC oxidation of this compound, helping to guide optimization.
Table 1: Influence of Key Operational Parameters on PEC Performance [1]
| Parameter | Effect on Conversion (Activity) | Effect on 3-Pyridinemethanal Selectivity | Optimal Condition / Note |
|---|---|---|---|
| Applied Potential | Increases with higher potential | Decreases with higher potential | Optimal balance at +0.5 V vs. Ag/AgCl |
| Na₂SO₄ Concentration | Increases with higher concentration | Increases with lower concentration | 5 mM is typically sufficient |
| Solution pH | Active in a wide pH range (2-12) | Varies with pH | Highest conversions & selectivities to Vitamin B3 at pH 7 |
| Stirring Speed | Increases | Increases | Minimum 400 rpm recommended |
| Atmosphere (N₂ vs O₂) | Faster in N₂ atmosphere | - | N₂ can be used, which is favorable for oxidation |
Table 2: Comparison of Anode Modifications and Their Performance [4] [2]
| Photoanode Type | Key Feature | Reported Performance / Advantage |
|---|---|---|
| Ti/TiO₂-NT (Baseline) | Long nanotubes, anatase phase | Foundational activity; longer tubes yield higher photocurrent [1] |
| Pt/TiO₂-NT | Pt acts as an efficient electron scavenger | Significant activity and product yield improvement [4] [2] |
| Au/TiO₂-NT | - | Improves activity and influences product distribution [2] |
| Pd/TiO₂-NT | - | Improves activity and influences product distribution [2] |
| Pt on Alkaline-treated TiO₂ | Combination of high surface area and charge separation | Exhibits a further increase in activity after Pt loading [4] |
The photoelectrocatalytic oxidation of this compound using TiO₂ nanotube array photoanodes is a robust and efficient method for the green synthesis of 3-pyridinemethanal and Vitamin B3. The process can be significantly optimized by tuning operational parameters such as applied potential, electrolyte concentration, and pH. Furthermore, modifying the TiO₂ nanotubes with noble metals like Pt is a highly effective strategy for enhancing both reaction activity and product yield. This PEC protocol offers a sustainable alternative to conventional high-temperature industrial synthesis routes.
3-Pyridinemethanol (3-PyMe) represents a versatile bridging ligand that has gained significant attention in the construction of coordination polymers and metal-organic frameworks (MOFs). This nitrogen-oxygen donor ligand exhibits diverse coordination modes and has been employed to create materials with interesting structural features and functional properties. The presence of both pyridyl nitrogen and hydroxyl oxygen donor atoms allows for rich coordination chemistry with various metal ions, enabling the formation of extended networks with potential applications in catalysis, sensing, and drug development. These application notes provide a comprehensive reference for researchers and scientists seeking to utilize this compound in the rational design of coordination polymers, with emphasis on practical synthetic methodologies, structural characterization techniques, and functional property evaluation.
The flexible coordination behavior of this compound, coupled with its ability to form hydrogen bonds through the hydroxyl group, facilitates the creation of multidimensional architectures with tunable porosity and functionality. Recent studies have demonstrated its particular utility in constructing Hofmann-type frameworks that exhibit stimuli-responsive properties such as spin crossover (SCO) behavior [1]. This document consolidates the most current research findings and experimental protocols to support efficient translation of these materials into practical applications, particularly in pharmaceutical development where metal-organic hybrids show promise for drug delivery systems and bioactive materials.
This compound serves multiple structural roles in coordination polymers, acting as either a terminal ligand or bridging connector between metal centers. The ligand can coordinate through its pyridyl nitrogen atom alone, or employ both nitrogen and oxygen atoms to bridge metal ions in different spatial arrangements. This versatility enables the formation of diverse structural motifs from one-dimensional chains to two-dimensional sheets and three-dimensional frameworks:
Table 1: Structural Diversity in this compound Coordination Polymers
| Metal Ion | Coordination Mode | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|
| Cu(II) | μ-N,O bridging | 1D chain | Linear chains with carboxylate co-ligands | [2] |
| Cu(II) | μ-N,O bridging | 2D sheet | Grid-like networks with face-to-face π-stacking | [2] |
| Fe(II) | N-monodentate (pillar) | 2D layered | Hofmann-type frameworks with SCO behavior | [1] |
| Zn(II) | μ-N,O bridging | 1D chain | Benzoate-bridged zigzag chains | [2] |
| Cu(II) | Mixed μ-N,O & N-monodentate | 1D "accordion" chain | Unique structural motif with varying copper geometries | [2] |
The structural outcome of coordination polymer formation with this compound is influenced by multiple factors including metal ion geometry, counterion identity, solvent system, and synthetic conditions. The hydroxyl group of this compound frequently participates in hydrogen bonding interactions that stabilize the overall crystal packing, as demonstrated in the Fe(3PyMe)₂[M(CN)₄] series where intermolecular OH⋯OH interactions influence spin crossover properties [1]. These supramolecular contacts can significantly impact the physical properties and stability of the resulting materials.
Materials: this compound (≥98% purity), metal salts (nitrates, perchlorates, or chlorides), bridging ligands (tetracyanometallates for Hofmann-type frameworks), solvents (methanol, ethanol, acetonitrile, DMF), distilled/deionized water.
Synthesis of Fe(3PyMe)₂[M(CN)₄] Hofmann-Type Frameworks [1]:
Critical Parameters:
Synthesis of [Cu(2-MeSnic)₂(μ-3PM)₂]ₙ (Representative 1D System) [2]:
Quality Control Checkpoints:
The synthesis of advanced metallosupramolecular architectures follows two principal approaches [3]:
Table 2: Synthetic Conditions for this compound Coordination Polymers with Different Dimensionalities
| Dimensionality | Metal:Ligand Ratio | Preferred Solvent | Temperature Range | Reaction Time | Yield Range |
|---|---|---|---|---|---|
| 1D Chains | 1:2 | Methanol | Room temp - 50°C | 12-24 hours | 75-90% |
| 2D Sheets | 1:2 | Methanol/Water (3:1) | 60-70°C | 24-48 hours | 65-85% |
| 3D Hofmann-type | 1:2:1 (Fe:M:3PyMe) | Methanol | 4°C - Room temp | 7-14 days | 45-70% |
| Supramolecular Assemblies | 1:1.5 | DMF/Acetonitrile | 70-80°C | 48-72 hours | 60-80% |
Single-Crystal XRD Protocol:
Key Structural Parameters to Evaluate:
Infrared Spectroscopy:
Mössbauer Spectroscopy (for Iron Compounds):
SQUID Magnetometry Protocol:
Table 3: Characterization Techniques for this compound Coordination Polymers
| Technique | Structural Information | Experimental Conditions | Key Parameters |
|---|---|---|---|
| Single-Crystal XRD | Molecular structure, coordination geometry | 100-150K, Mo Kα radiation | Bond lengths, angles, torsion angles |
| Powder XRD | Phase purity, structural assignment | Room temperature, Cu Kα radiation | 2θ positions, relative intensities |
| IR Spectroscopy | Ligand coordination mode, functional groups | KBr pellets, 4 cm⁻¹ resolution | CN stretch, OH vibrations, pyridyl modes |
| Raman Spectroscopy | Local symmetry, metal-ligand bonds | 785 nm laser, low power | Low-frequency metal-ligand vibrations |
| Mössbauer Spectroscopy | Oxidation state, spin state, local environment | 80-300K, ⁵⁷Co source | Isomer shift, quadrupole splitting |
| SQUID Magnetometry | Magnetic properties, spin crossover | 2-400K, 0.1T field | χₘT, hysteresis width, transition temperature |
The Fe(3PyMe)₂[M(CN)₄] series (M = Ni, Pd, Pt) represents a particularly interesting class of coordination polymers exhibiting spin crossover (SCO) behavior [1]. This thermochromic phenomenon involves a reversible transition between high-spin (HS) and low-spin (LS) states at the Fe(II) centers, induced by temperature changes, pressure, or light irradiation:
The cooperativity between SCO centers depends on the structural rigidity and supramolecular contacts within the framework, with stronger intermolecular interactions leading more cooperative transitions with sharper thermal profiles.
This compound-based coordination polymers show significant potential in pharmaceutical applications due to their:
For anti-inflammatory applications, copper(II) complexes with this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have demonstrated synergistic effects, combining the pharmacological activity of both components [2].
Laboratory-scale synthesis (50-100 mg) typically employs diffusion methods that are impractical for larger-scale production. For gram-scale synthesis:
This compound serves as a versatile scaffold for constructing diverse coordination polymers with tunable structural features and functional properties. The synthetic protocols outlined in these application notes provide researchers with reliable methodologies for preparing 1D chains, 2D sheets, and 3D frameworks, with particular emphasis on Hofmann-type materials exhibiting spin crossover behavior. The systematic characterization approaches ensure comprehensive evaluation of structural and electronic properties, enabling correlation between molecular structure and macroscopic functionality.
Future research directions should explore advanced applications of these materials in targeted drug delivery, heterogeneous catalysis, and molecular sensing. The incorporation of this compound ligands into multifunctional composites and hybrid materials represents another promising avenue for development. By adhering to the protocols and considerations outlined in these application notes, researchers can accelerate the development of next-generation coordination polymers with enhanced performance characteristics for pharmaceutical and technological applications.
Spin crossover (SCO) materials represent a class of compounds that can switch between high-spin (HS) and low-spin (LS) states under external stimuli such as temperature, pressure, or light. This technical note details the current understanding of the synthesis and characterization of two-dimensional (2D) Hofmann-type coordination polymers, specifically the Fe(3PyMe)₂[M(CN)₄] series (where M = Ni, Pd, Pt and 3PyMe = 3-pyridinemethanol). These materials form a family of pillared 2D tetracyanometallates with promising bistability for molecular electronics and sensor applications [1]. The geometry of the iron atom's coordination polyhedron is critical, as a highly distorted geometry can inhibit the HS to LS transition [1]. This document provides researchers with a consolidated guide to the reported synthetic approaches, key properties, and experimental characterization techniques for these SCO frameworks.
The Fe(3PyMe)₂[M(CN)₄] compounds belong to the class of Hofmann-type 2D coordination polymers. Their structure consists of inorganic layers of Fe²⁺ ions bridged by tetracyanometallate ligands [M(CN)₄]²⁻, which are further pillared by organic this compound (3PyMe) ligands in the axial positions [1].
While a precise, step-by-step "recipe" for Fe(3PyMe)₂[M(CN)₄] is not publicly detailed, the synthesis generally involves a self-assembly reaction between an iron(II) salt, a tetracyanometallate salt, and the 3PyMe ligand in a suitable solvent system. The following workflow generalizes the synthesis and characterization process based on standard practices for related Hofmann-type frameworks.
A multi-technique approach is essential for confirming the structure and verifying the spin crossover behavior in the synthesized materials. The table below summarizes the key characterization techniques and their specific applications for this series.
Table 1: Essential Characterization Techniques for Fe(3PyMe)₂[M(CN)₄] SCO Polymers
| Technique | Application & Purpose | Key Observations for Fe(3PyMe)₂[M(CN)₄] |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Determine crystal structure and phase purity; monitor structural changes during spin transition [2]. | HS and LS phases crystallize in a triclinic unit cell (space group P-1). The HS→LS transition involves a unit cell volume contraction of ~6% [2]. |
| SQUID Magnetometry | Quantify magnetic susceptibility and directly observe the spin transition as a function of temperature [1] [2]. | Reveals a one-step SCO with a narrow thermal hysteresis of ~2 K. The transition probability follows the order Ni (53%) > Pd (23%) > Pt (11%) [1]. |
| Mössbauer Spectroscopy | Probe the local electronic environment of the Fe nucleus and distinguish between HS and LS states [1] [5]. | Provides direct evidence of HS and LS populations; used to confirm the spin state transition independent of magnetic measurements [5]. |
| Vibrational Spectroscopy (IR/Raman) | Monitor changes in metal-ligand bond strengths and coordination environment during spin transition [1] [2]. | Shifts in Fe-NC and C≡N vibration frequencies confirm the strengthening of bonds upon transition from HS to LS state [2]. |
| Differential Scanning Calorimetry (DSC) | Measure the enthalpy and entropy changes associated with the spin transition [2]. | Detects the exothermic/endothermic peaks corresponding to the LS→HS and HS→LS transitions, confirming the first-order nature of the transition. |
The functional properties of the Fe(3PyMe)₂[M(CN)₄] series are influenced by the choice of the tetracyanometallate ion and the resulting intermolecular interactions.
Table 2: Comparative SCO Properties of the Fe(3PyMe)₂[M(CN)₄] Series
| Property | Fe(3PyMe)₂[Ni(CN)₄] | Fe(3PyMe)₂[Pd(CN)₄] | Fe(3PyMe)₂[Pt(CN)₄] |
|---|---|---|---|
| SCO Probability | 53% [1] | 23% [1] | 11% [1] |
| Transition Temperature (T₁/₂) | Follows order Ni < Pd < Pt for typical analogues [1] | Information missing | Information missing |
| Hysteresis Width | ~2 K [1] | ~2 K [1] | ~2 K [1] |
| Critical Interaction | Intermolecular OH⋯OH hydrogen bonding in the interlayer region is a key structural factor influencing SCO [1]. | ||
| Cooperative Effects | The strength of the Fe–NC bond, dictated by the electron density on the σ orbital of the equatorial CN ligand, is a dominant factor [2]. |
The following diagram illustrates the key factors that govern the spin crossover behavior in these materials, as identified in the research.
The Fe(3PyMe)₂[M(CN)₄] series provides a tunable platform for studying structure-property relationships in spin crossover materials. The synthesis relies on the self-assembly of readily available precursors, but careful control of reaction conditions and thorough multi-technique characterization are paramount for obtaining functional materials. The choice of the tetracyanometallate ion (M) and the resulting intermolecular interactions, particularly hydrogen bonding, are critical factors dictating the SCO probability and transition characteristics [1] [2]. Future work should focus on optimizing detailed synthesis protocols and exploring the integration of these materials into thin-film devices, mindful of the significant influence substrates can have on SCO functionality [6].
The development of advanced photocatalytic materials has gained significant attention in sustainable chemistry for both synthetic applications and environmental remediation. TiO₂ nanowires represent a particularly promising class of nanomaterials due to their high surface-to-volume ratio, enhanced charge transport properties, and tunable surface characteristics. These one-dimensional nanostructures can be synthesized through various methods, with hydrothermal synthesis emerging as a preferred technique due to its simplicity, cost-effectiveness, and environmentally benign nature. The hydrothermal approach allows for satisfactory crystal growth and morphological control through template or non-template methods, producing materials with high packing density that improve volumetric energy capacity and structural stability [1].
The photocatalytic applications of TiO₂ nanowires extend to both synthetic organic chemistry and environmental protection. One particularly valuable application is the selective oxidation of this compound to produce 3-pyridinemethanal and vitamin B3 (nicotinic acid), which is an essential pharmaceutical compound traditionally produced through energy-intensive processes requiring high temperatures and pressures. The conventional industrial synthesis of vitamin B3 involves vanadium oxide catalysts, oxygen, and ammonia at approximately 300°C, presenting significant environmental challenges [2]. In contrast, photocatalytic oxidation using TiO₂ nanowires occurs in water at room temperature and ambient pressure, representing a greener alternative that aligns with the principles of sustainable chemistry. Additionally, these same photocatalytic materials can be incorporated into polymer composites to address plastic waste problems through solid-state photodegradation, demonstrating the versatility of TiO₂ nanowires in addressing multiple sustainability challenges [1].
The hydrothermal synthesis method for TiO₂ nanowires involves the transformation of commercial TiO₂ nanoparticles into one-dimensional nanostructures under controlled alkaline conditions. The following protocol provides detailed procedures for reproducing high-quality TiO₂ nanowires with consistent morphological and photocatalytic properties [1]:
Materials Preparation:
Procedure:
Post-Synthesis Treatment:
The following workflow diagram illustrates the complete synthesis process:
The incorporation of TiO₂ nanowires into polystyrene matrices enables the creation of functional composites that benefit from the photocatalytic properties of the nanowires while maintaining the processability and mechanical properties of the polymer. The following protocol describes the hydrothermal in-situ polymerization method for producing PS-TiO₂ nanocomposites [1]:
Materials:
Procedure:
Table 1: Composition and Parameters for PS-TiO₂ Nanocomposite Synthesis
| Component | Quantity | Purity/Specification | Role in Synthesis |
|---|---|---|---|
| Styrene monomer | 3.0 g | Freshly distilled under reduced pressure | Polymer precursor |
| AIBN initiator | 3.0 mg | Recrystallized from chloroform-methanol mixture | Radical polymerization initiator |
| Deionized water | 10 mL | Purified | Reaction medium |
| TiO₂ nanowires (NW-HCl-300) | 0.150 g | 5 wt% relative to monomer | Photocatalytic filler |
| Nitrogen gas | Continuous flow | High purity | Oxygen removal |
| Reaction temperature | 120°C | ±2°C control | Polymerization condition |
| Reaction time | 12 hours | Hydrothermal system | Complete conversion |
The photocatalytic oxidation of this compound represents a green alternative to conventional synthetic routes for producing valuable pharmaceutical intermediates. This protocol outlines the standardized procedure for evaluating the photocatalytic performance of TiO₂ nanowires in this selective oxidation reaction [1] [2]:
Reaction Setup:
Standard Reaction Conditions:
Product Analysis:
The following diagram illustrates the photocatalytic reaction workflow and mechanism:
The PS-TiO₂ nanocomposites can be evaluated for solid-state photocatalytic degradation under UVA irradiation, providing insights into their potential application in environmental remediation of plastic waste. The following protocol details the procedure for conducting these degradation studies [1]:
Photodegradation Setup:
Testing Procedure:
Analysis Methods:
The hydrothermal synthesis method produces TiO₂ nanowires with distinctive structural characteristics that contribute to their enhanced photocatalytic performance. Characterization data reveal that the synthesized nanowires exhibit the anatase crystal phase, which is known for its superior photocatalytic activity compared to other TiO₂ polymorphs. The nanowire morphology provides a high specific surface area of approximately 300 m²/g, significantly greater than commercial TiO₂ nanoparticles, which typically range from 50-100 m²/g. This expanded surface area increases the availability of active sites for photocatalytic reactions and enhances substrate adsorption [1].
The post-synthesis treatments play a crucial role in optimizing the photocatalytic properties of the TiO₂ nanowires. Acid treatment with HCl followed by calcination at 300°C (NW-HCl-300) produces the most effective photocatalyst for selective oxidation reactions. This treatment enhances crystallinity while maintaining a highly hydroxylated surface, which facilitates the adsorption of organic substrates and promotes the formation of reactive oxygen species upon irradiation. The calcination temperature must be carefully controlled, as excessive temperatures (500°C or higher) cause significant sintering and reduction in surface area, diminishing photocatalytic activity. Studies comparing different calcination temperatures demonstrate that NW-HCl-300 achieves optimal balance between crystallinity and surface area, resulting in superior performance in both synthetic and degradation applications [1].
Table 2: Comparative Performance of TiO₂ Photocatalysts in this compound Oxidation
| Photocatalyst | Specific Surface Area (m²/g) | Crystal Phase | Conversion (%) | Selectivity to 3-Pyridinemethanal (%) | Selectivity to Vitamin B3 (%) | Total Selectivity (%) |
|---|---|---|---|---|---|---|
| NW-HCl-300 | ~300 | Anatase | 85-95 | ~55 | ~35 | ~90 |
| Commercial TiO₂ (Merck) | 50-100 | Anatase | 70-80 | ~40 | ~25 | ~65 |
| Degussa P25 | ~50 | Mixed Anatase/Rutile | 90-95 | ~35 | ~20 | ~55 |
| NW-HCl-500 | ~150 | Anatase | 75-85 | ~45 | ~30 | ~75 |
| HP-TiO₂ (acid-prepared) | 150-250 | Anatase/Amorphous | 60-70 | ~50 | ~30 | ~80 |
The photocatalytic performance of TiO₂ nanowires has been extensively evaluated in both selective oxidation of this compound and solid-state degradation of polystyrene composites. In selective oxidation applications, the NW-HCl-300 catalyst demonstrates exceptional activity, achieving 85-95% conversion of this compound with total selectivity toward valuable products (3-pyridinemethanal and vitamin B3) reaching approximately 90%. This represents a significant improvement over commercial TiO₂ catalysts, which typically achieve 70-80% conversion with 65% total selectivity under identical reaction conditions. The enhanced performance is attributed to the combination of high surface area, optimal crystallinity, and surface chemistry that promotes selective oxidation over complete mineralization [1] [2].
In environmental applications, PS-TiO₂ nanocomposites incorporating the same NW-HCl-300 photocatalyst exhibit significant photodegradation under UVA irradiation without solvent. Gravimetric analyses demonstrate measurable mass loss over extended irradiation periods, while GPC data show reduction in molecular weight, indicating chain scission during photocatalytic degradation. FT-IR spectroscopy reveals the appearance of carbonyl groups, confirming oxidative degradation of the polymer backbone. SEM images show surface erosion and cracking patterns consistent with radical-mediated degradation initiated by photocatalytic activity at the polymer-TiO₂ interface. The incorporation of only 5% TiO₂ nanowires by mass significantly enhances the photodegradation rate compared to pure PS or PS with commercial TiO₂, demonstrating the effectiveness of the nanowire morphology in promoting photocatalytic activity within polymer matrices [1].
Chemical Handling: TiCl₄ used in some TiO₂ synthesis protocols is highly corrosive and reacts exothermically with water. Handle with appropriate personal protective equipment (PPE) including acid-resistant gloves, face shield, and chemical apron. Perform hydrolysis steps in controlled conditions with adequate ventilation [2].
High-Pressure Equipment: Hydrothermal reactors operate at elevated temperatures and pressures. Regularly inspect Teflon liners and stainless steel housings for integrity. Follow manufacturer guidelines for maximum temperature and pressure ratings. Allow reactors to cool completely before opening [1].
Nanoparticle Safety: TiO₂ nanowires constitute a nanomaterial with potential respiratory hazards. Use engineering controls (fume hoods, HEPA filtration) during powder handling to prevent inhalation exposure. Implement proper waste disposal procedures for nanomaterials [1].
UV Radiation: Photocatalytic experiments involve UVA exposure. Install appropriate shielding around light sources to prevent eye and skin exposure. Use UV-blocking safety glasses when working with photocatalytic systems [1] [2].
Polymerization Safety: Styrene monomer is flammable and classified as a potential carcinogen. Perform distillation and handling in well-ventilated areas with spark-free equipment. AIBN initiator is a thermal decomposition hazard; store at recommended temperatures and avoid contamination [1].
The protocols presented in this document provide detailed methodologies for the hydrothermal synthesis of TiO₂ nanowires and their application in selective photocatalytic oxidation and polymer degradation. The synthesized NW-HCl-300 TiO₂ nanowires demonstrate exceptional performance in the selective oxidation of this compound to valuable products including vitamin B3, achieving high conversion (85-95%) and selectivity (≈90%) under mild conditions using water as solvent and air as oxidant. The same photocatalyst effectively promotes solid-state degradation of polystyrene when incorporated into nanocomposites, showcasing the versatility of these materials in both synthetic and environmental applications.
The structural properties of the nanowires, including high surface area (≈300 m²/g), anatase crystal phase, and optimized surface hydroxylation, contribute significantly to their enhanced photocatalytic performance. The hydrothermal synthesis method offers advantages of simplicity, cost-effectiveness, and environmental compatibility compared to alternative nanomaterial fabrication techniques. Future development directions include optimization of dopants for visible light activation, scale-up of synthesis procedures, and exploration of additional application areas in sustainable chemistry and environmental remediation.
Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides. Recent research has successfully incorporated diarylamine-modified pyridine carboxamide structures to create new, effective antifungal agents.
Synthetic Protocol for Novel Pyridine Carboxamides [1]
The following three-step synthesis yields novel pyridine carboxamide derivatives with promising antifungal activity:
Synthesis of N-(2-nitrophenyl)aniline intermediates (1):
Reduction to N-(2-aminophenyl)aniline intermediates (2):
Coupling to form title pyridine carboxamides (3):
Antifungal Efficacy Data of Selected Compounds [1]
The table below summarizes the in vitro and in vivo antifungal activity of a lead compound, 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), compared to a commercial standard.
| Compound / Standard | *In vitro* Activity (MIC against B. cinerea) | In vivo* Control Efficacy against *B. cinerea | Enzymatic Inhibition (IC50 vs. SDH) |
|---|---|---|---|
| 3f | Moderate to good activity | Good control | 0.17 μM |
| Thifluzamide (Standard) | Not specified (used as reference) | Good control (reference) | 0.17 μM |
Mode of Action and Molecular Docking [1] Compound 3f acts as a Succinate Dehydrogenase Inhibitor (SDHI). Molecular docking studies confirm that it binds stably to the active site of the SDH enzyme through hydrogen bonds and hydrophobic interactions, disrupting cellular respiration in fungi.
The broader literature on pyridine agrochemicals provides key application insights:
The following diagram illustrates the interconnected experimental workflows and the mode of action for the pyridine carboxamide fungicides described in the protocols.
While this compound is more prominently studied in photocatalytic oxidation processes for the synthesis of Vitamin B3 [4] [5] and occurs as an environmental metabolite of insecticides [3], its core pyridine structure is a privileged scaffold in fungicide development. The detailed protocols and data for novel pyridine carboxamides demonstrate how this chemical class can be optimized to create effective SDHI fungicides, providing a potential research direction for new agrochemical solutions.
Nicotinyl alcohol (also known as nicotinic alcohol) is a derivative of niacin (Vitamin B3). It functions as a prodrug, being metabolized in the body to nicotinic acid, which is the primary active form [1]. Its therapeutic effects are primarily mediated through vasodilation and lipid modulation.
The diagram below illustrates the core mechanism of vasodilation:
The following table summarizes the key historical medical uses of nicotinyl alcohol based on available literature. Its current clinical use appears to be limited.
| Therapeutic Area | Indication | Proposed Mechanism & Effect | Reported Efficacy & Context |
|---|---|---|---|
| Peripheral Vascular Disease [3] [2] | Intermittent Claudication, Raynaud's Phenomenon | Vasodilation improves blood flow to extremities, alleviating ischemia symptoms [2]. | Considered a primary application, though modern therapies may be preferred. |
| Dyslipidemia [3] [2] | Hyperlipidemia, Atherosclerosis prophylaxis | Inhibits VLDL/LDL synthesis, lowering serum cholesterol and triglycerides [2]. | An established lipid-lowering effect, but specific efficacy data from modern trials is lacking. |
| Ophthalmology [4] | Cystoid Macular Edema (CME) | Vasodilation may improve perfusion and resolve fluid accumulation in the macula. | Historical use only. A 1964 retrospective study (n=8) reported visual acuity improvement in 7/8 patients [4]. Later studies found no significant benefit over spontaneous resolution [4]. |
| Other Deficiencies [3] | Pellagra, Niacin Deficiency | Acts as a source of nicotinic acid, correcting vitamin B3 deficiency. | Effective, as it is a prodrug of niacin [1] [3]. |
For researchers investigating the pharmacology of nicotinyl alcohol, here are outlines of key experimental approaches.
While not a focus of current drug development, existing data provides some clinical context:
The available information on nicotinyl alcohol is not comprehensive. Key areas for further investigation include:
Nicotinyl alcohol is a vasodilator with a defined mechanism of action involving prostaglandin and nitric oxide pathways. It has historical applications in managing peripheral vascular disorders, hyperlipidemia, and cystoid macular edema. For today's researchers, it serves as a classic example of a prodrug and a vasoactive agent. The protocols provided can facilitate further preclinical studies to better understand its pharmacology and potential therapeutic niche.
This protocol outlines a two-step synthesis for MS-275, adapting improved methodologies that offer higher yields and simpler purification compared to earlier routes [1].
Step 1: Synthesis of 4-[N-(Pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic Acid (Intermediate 8)
Step 2: Synthesis of MS-275 (4)
Key Advantages of This Protocol:
The table below summarizes biological activity data for MS-275 and other relevant HDAC inhibitors from the literature to provide context for your research.
| Compound Name | IC₅₀ (HDAC1) | IC₅₀ (HDAC6) | Anti-proliferative Activity (Cell Line, GI₅₀) | Key Structural Features |
|---|---|---|---|---|
| MS-275 (Entinostat) | 0.36 µM [1] | Data not provided in source | Data not provided in source [1] | Benzamide ZBG, 3-Pyridinemethanol cap [1] |
| WF-3161 | 0.7 nM [2] | >25,000 nM (No inhibition) [2] | HL-60 (Leukemia): 13 nM [2] | Macrocyclic, epoxyketone ZBG |
| Vorinostat (SAHA) | 126 nM [2] | 58 nM [2] | HL-60 (Leukemia): 846 nM [2] | Pan-inhibitor, hydroxamic acid ZBG |
| Mocetinostat | 110 nM [2] | No inhibition [2] | HL-60 (Leukemia): 592 nM [2] | Benzamide ZBG, isoform-selective |
| Compound 5 (Salicylamide) | Selective for HDAC1/2/3 [3] | Weak inhibition [3] | Data not provided in source | Novel salicylamide ZBG, class I selective [3] |
The experimental workflow for evaluating novel HDAC inhibitors involves a multi-tiered approach, from enzymatic assays to phenotypic studies in cells [1] [3] [4].
Detailed Methodologies for Key Experiments:
In Vitro HDAC Enzyme Assay
Cell-based Anti-proliferative Assay (SRB/MTT)
Gene Expression Analysis by qRT-PCR
Research continues to evolve beyond classical structures like MS-275. Key contemporary strategies include:
1. What are the main crystal phases of TiO₂, and which is best for photocatalysis?
TiO₂ primarily exists in three crystal phases: anatase, rutile, and brookite. Their properties differ significantly, influencing photocatalytic performance [1].
| Phase | Band Gap Energy (eV) | General Photocatalytic Activity | Key Characteristics & Notes |
|---|---|---|---|
| Anatase | 3.2 [1] | Highest [1] | Wider bandgap leads to higher oxidative potential of charge carriers; high density of surface hydroxyls and significant charge carrier mobility [1]. |
| Rutile | 3.0 [1] | Moderate | Chemically more inert; narrower bandgap allows absorption of slightly more visible light, but often shows lower activity than anatase [1]. |
| Brookite | 3.1 [1] | Lower (less studied) | Metastable and difficult to synthesize in pure form; generally shows lower activity compared to anatase [1]. |
2. How can I enhance the activity of TiO₂, especially under visible light?
Pure TiO₂, particularly the anatase phase, is only activated by UV light. To improve efficiency and responsiveness to visible light, consider these strategies [2] [1]:
Issue 1: Low Photocatalytic Degradation Efficiency Your TiO₂-based catalyst is not achieving the expected degradation rate.
| Possible Cause | Diagnostic Questions / Actions | Proposed Solution |
|---|
| Incorrect Phase Composition | • What is the crystal phase of your synthesized TiO₂? (Characterize via XRD). • Is the sample mostly rutile or amorphous? | Optimize the synthesis method and calcination temperature to favor the anatase phase [1]. | | Rapid Electron-Hole Recombination | • Are charge carriers recombining before participating in reactions? | Dope TiO₂ (e.g., with N) [1] or create composites with other oxides (e.g., CuO, SnO) to improve charge separation [2]. | | Insufficient Surface Area | • What is the BET surface area of your catalyst? | Use nanoporous supports (e.g., Na-mordenite zeolite, clay) to disperse TiO₂, increasing the available surface area and active sites [3] [4]. | | Suboptimal Reaction Conditions | • Have you optimized experimental parameters? | Use machine learning to model and identify ideal conditions, or systematically vary key parameters [5]. Key factors include catalyst dosage, light intensity, and solution pH [5] [6]. |
Issue 2: Difficulty in Catalyst Reusability and Stability The catalyst deactivates quickly or is difficult to separate and reuse.
| Possible Cause | Diagnostic Questions / Actions | Proposed Solution |
|---|---|---|
| Catalyst Leaching & Loss | • Is nanoparticle recovery difficult after a batch process? | Immobilize the catalyst on a flexible substrate (e.g., using a silicone adhesive on a plastic bed) or within a fixed-bed reactor [3]. |
| Pore Blocking or Fouling | • Are intermediates or pollutants blocking active sites? | Incorporate a porous support that offers high adsorption capacity (e.g., clay) to concentrate pollutants near TiO₂ sites and facilitate degradation [3]. |
| Structural Instability | • Does the catalyst's structure degrade over cycles? | Ensure a strong adhesion method during immobilization and use thermally stable supports to maintain structural integrity over multiple uses [3]. |
1. Protocol: Synthesis of a TiO₂/Na-Mordenite (TiO₂/NaMOR) Nanocomposite [4]
This protocol is ideal for creating a high-surface-area composite catalyst.
2. Guide: Optimizing Reaction Conditions using Machine Learning
Machine learning (ML) models can drastically reduce the time needed to find optimal reaction parameters.
The diagram below outlines a logical workflow to help you select the appropriate TiO₂ modification strategy based on your primary experimental goal.
Here are answers to common experimental issues:
Q: Why does my experiment result in full mineralization (CO₂) instead of the desired Vitamin B3?
Q: What catalyst modifications can improve selectivity?
Q: How do experimental parameters influence the outcome?
| Parameter | Recommended Condition for High Selectivity | Effect of Deviation |
|---|---|---|
| Reaction Method | Photoelectrocatalysis (PEC) | Photocatalysis (PC) shows lower activity and higher overoxidation risk [1]. |
| Applied Potential | +0.5 V (vs. Ag/AgCl) | Lower potentials reduce activity; higher potentials may drive overoxidation [1]. |
| Solution pH | Neutral to Basic (pH 7-12) | PC is ineffective under acidic conditions; PEC is versatile across a wide pH range [1]. |
| Stirring Speed | ≥ 400 rpm | Improves mass transfer, bringing fresh reactant to the catalyst and enhancing selectivity to the aldehyde [1]. |
Here are detailed methodologies for key experiments cited in this guide.
This is the primary method for preventing overoxidation [1] [2].
This protocol can be applied to the anode from Protocol 1 [2].
The following diagrams, created with Graphviz, illustrate the core strategies and experimental workflows.
This diagram shows how PEC prevents overoxidation by separating electrons and holes.
This flowchart outlines the decision-making process for optimizing your experiment.
A clear understanding of the core methodology is essential for effective troubleshooting. The following are established protocols for the photocatalytic and photoelectrocatalytic (PEC) oxidation of 3-pyridinemethanol.
1. Photocatalytic (PC) Oxidation Protocol [1] [2] This method utilizes light to activate a semiconductor catalyst.
2. Photoelectrocatalytic (PEC) Oxidation Protocol [3] This method combines light and electrical bias for potentially higher efficiency and control.
Here is a guide to diagnose and resolve frequently encountered problems.
| Problem Description | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Conversion | • Incorrect pH conditions [1] [3] • Low catalyst crystallinity (for glycerol oxidation) [1] • Insufficient light absorption or intensity • Low mass transfer | • Optimize pH (see Table 1). • For glycerol oxidation, calcine TiO₂ at ~700°C for high crystallinity [1]. • Ensure light source matches catalyst absorption. • Increase stirring speed [3]. |
| Poor Selectivity to Target Product | • Incorrect pH driving over-oxidation [1] • Catalyst surface properties not optimized [1] • Reaction time too long | • For high Vitamin B3 selectivity, use a basic medium (pH ~12) with low-crystallinity, hydrophilic TiO₂ [1]. • For 3-pyridinemethanal, use an acidic medium or PEC conditions [3]. |
| No Activity in Photocatalysis | • Use of N₂ atmosphere instead of O₂ [3] • Catalyst poisoning or incorrect loading • Charge carrier recombination | • Perform reactions under air or O₂ atmosphere [1]. • In PEC, reactions can proceed under N₂ [3]. • Check catalyst preparation and loading. For PC, consider Pt-loading on TiO₂ to scavenge electrons [2]. |
| Inconsistent PEC Results | • Fluctuating applied potential • Unoptimized electrolyte concentration • Poor electrical contact with photoanode | • Use a stable power source. • Optimize Na₂SO₄ concentration (e.g., 0.1 M) [3]. • Ensure robust and consistent electrical connections. |
The following tables summarize the optimal conditions for controlling reaction outcomes, particularly pH.
Table 1: Effect of pH on Reaction Pathway and Selectivity [1] [3]
| pH Condition | Reaction Type | Preferred Catalyst | Outcome & Selectivity |
|---|---|---|---|
| Strongly Basic (pH ~12) | Photocatalytic | Low-crystallinity, hydrophilic TiO₂ | High selectivity for Vitamin B3 [1]. |
| Acidic (pH 1-4) | Photocatalytic | Commercial TiO₂ / TiO₂-graphene composites (with Cu²⁺) | Selective oxidation under these specific conditions [1]. |
| Near-Neutral (pH ~7) | Photoelectrocatalytic (PEC) | TiO₂ Nanotube Arrays | Enables high conversion and Vitamin B3 selectivity at neutral pH, which is difficult in PC [3]. |
Table 2: Catalyst Properties and Their Impact [1]
| Catalyst Property | Impact on Glycerol Oxidation | Impact on this compound Oxidation |
|---|---|---|
| Crystallinity | Requires high crystallinity (calcined at 700°C) for effective oxidation [1]. | Not necessary; low crystallinity can be beneficial for selectivity [1]. |
| Surface Hydrophilicity | Hydrophilic surfaces hinder desorption of glycerol and its oxidation products [1]. | Hydrophilic surfaces allow easy desorption, preventing over-oxidation to CO₂ [1]. |
| Phase Composition | Mixture of anatase and rutile phases (after 700°C calcination) is effective [1]. | Anatase phase is commonly used and effective [1] [3]. |
1. Why is pH such a critical factor in this reaction? pH directly influences the surface charge of the TiO₂ catalyst and the redox potential of the photogenerated holes and radicals. This, in turn, affects the adsorption of the reactant and the reaction pathway, ultimately determining whether you get 3-pyridinemethanal or Vitamin B3 as the main product [1].
2. My photocatalytic reaction stops working after a few runs. What could be wrong? The most common cause is catalyst fouling, where reaction intermediates or by-products strongly adsorb to the catalyst's active sites, blocking them. Try regenerating the catalyst by washing with a suitable solvent or recalcining it at an appropriate temperature. Also, ensure that any Pt co-catalyst has not sintered or leached [2].
3. What is the main advantage of using photoelectrocatalysis (PEC) over pure photocatalysis (PC)? The primary advantage is superior charge separation. In PEC, the applied electrical potential actively pulls photogenerated electrons away from the holes, drastically reducing recombination. This leads to higher conversion rates and allows the reaction to proceed efficiently over a wider pH range, including neutral pH, where PC may be ineffective [3].
4. How does platinization (Pt-loading) of TiO₂ improve performance? Pt nanoparticles act as excellent electron scavengers. They capture the photogenerated electrons from TiO₂'s conduction band, thereby promoting the separation of electron-hole pairs. This makes more holes available for the oxidation reaction, significantly boosting the catalytic activity [2].
The following diagram outlines a logical, step-by-step workflow to systematically address pH-related issues in your experiments, incorporating both photocatalytic and photoelectrocatalytic options.
Here are three effective surface hydroxylation methods for TiO₂, with detailed step-by-step experimental protocols.
1. Ozone (O₃) Treatment This is a solid-gas phase post-synthetic modification that selectively increases the concentration of bridging hydroxyls (OHB), which are more effective as hole scavengers than terminal hydroxyls [1].
Step-by-Step Protocol:
Key Mechanism: Ozone and its decomposition products (like atomic oxygen) induce water dissociation on oxygen vacancies, leading to the formation of bridging hydroxyls (OHB) [1].
2. Sodium Borohydride (NaBH₄) Chemical Reduction This method creates a surface-modified TiO₂ with a crystalline core and a disordered shell, enriched with Ti³⁺ ions and oxygen vacancies, making it responsive to visible light [2].
3. Acidic (H₃PO₄) or Oxidizing (H₂O₂) Treatment These liquid-phase treatments are used to stabilize the surface chemistry of oxide templates like anodic aluminum oxide (AAO). The same principles can be applied to pre-synthesized TiO₂ particles to alter surface hydroxylation [3].
The table below summarizes the quantitative enhancements in photocatalytic performance achieved by these surface treatments, which correlates with improved surface reactivity and desorption.
| Treatment Method | Photocatalytic Performance Enhancement | Key Observed Changes |
|---|
| Ozone (O₃) | Greatly enhanced efficiency for gaseous toluene degradation [1]. | • Selective increase in bridging hydroxyls (OHB) [1]. • Narrowed band gap & doubled charge carrier transfer efficiency [1]. | | NaBH₄ Reduction | • RhB Degradation: Rate constant of 6.11 × 10⁻³ min⁻¹ [2]. • Superior to pristine anatase (4.15 × 10⁻³ min⁻¹) and P25 (1.92 × 10⁻³ min⁻¹) under visible light [2]. | • Yellow-colored TiO₂ [2]. • Disordered surface shell with Ti³⁺ and oxygen vacancies [2]. | | H₂O₂ / H₃PO₄ | Stabilized performance over multiple cycles, especially when used with chemically unstable catalysts [3]. | Altered surface chemistry of the substrate, leading to improved stability [3]. |
Here are solutions to common problems you might encounter when trying to hydroxylate TiO₂ surfaces.
Problem: Insufficient Hydroxylation or Low Activity
Problem: Poor Stability or Performance Degradation
Problem: Inconsistent Results Between Batches
The following diagram illustrates the logical workflow for selecting and implementing a surface hydroxylation strategy, from problem identification to validation.
| Problem Area | Key Parameters to Check | Optimal/Reported Conditions | Proposed Solution & Rationale |
|---|
| Catalyst System & Properties [1] [2] [3] | Type & Structure | Photocatalysis: Nanotube/Nanowire TiO₂ (e.g., NW-HCl-300) [3]. Photoelectrocatalysis: Pt, Au, Pd-loaded TiO₂ Nanotubes on Ti plate [1]. | Switch to a high-surface-area catalyst. Nanowire TiO₂ (∼300 m²/g) offers superior performance over bulk forms [3]. For PEC, noble metal loading reduces electron-hole recombination [1]. | | | Crystallinity & Treatment | Photocatalysis: Optimal heat treatment at 250-300°C [2] [3]. High hydroxylation favors product desorption [3]. | Avoid excessive calcination. Over-calcining (e.g., 700°C) can cause sintering, reducing surface area and activity. Acid treatment (e.g., HCl) can improve performance [3]. | | Reaction Conditions & Parameters [1] [4] [2] | pH of Reaction Medium | Photocatalysis: Effective from acidic to basic pH (1-12), with high Vitamin B3 selectivity in basic medium [2]. | Adjust pH for desired product. Basic pH favors Vitamin B3, while acidic conditions may favor the aldehyde [2]. | | | Applied Potential (PEC only) | Photoelectrocatalysis: Low applied potential (e.g., 0.5 V vs Ag/AgCl) [1]. | Apply a low external bias. This hinders electron-hole pair recombination, significantly boosting reaction yield without high energy input [1]. | | | Enzyme & Substrate (Biocatalysis) | Biocatalysis: Novozym 435, no stirring, 25°C, 5-30 min reaction time [4]. | For enzymatic synthesis, avoid stirring. Magnetic stirring can damage the enzyme's structure. Use gentle mixing or static conditions [4]. | | Chemical Environment [1] [2] | Oxidizing Agent | Molecular Oxygen (O₂) [1] [2] | Use O₂ as a green oxidant. The reaction can be efficiently driven by oxygen in water, avoiding toxic oxidants [1]. |
Here are detailed methodologies for the key catalyst systems referenced in the troubleshooting guide.
This method is used to create the photoanode for a photoelectrocatalytic (PEC) system, which applies a bias voltage to improve conversion.
This protocol describes creating a high-surface-area powdered TiO₂ catalyst for standard photocatalytic reactions.
This is a green chemistry approach for synthesizing pyridine esters from 3-Pyridinemethanol under mild conditions.
The following diagrams outline the logical workflow for troubleshooting and the key factors in catalyst optimization.
Q: Why is my catalyst showing high activity but poor selectivity towards the desired products (3-pyridinemethanal or Vitamin B3)?
Q: Can I run the photocatalytic oxidation of this compound at a neutral pH?
Q: What is the main advantage of using photoelectrocatalysis (PEC) over simple photocatalysis for this reaction?
The first step involves creating the TiO₂ nanotube (TNT) support, followed by depositing the metal nanoparticles. The table below compares the standard methodologies.
Table 1: Methods for Preparing and Modifying TiO₂ Nanotubes
| Step | Method | Key Parameters | Outcome & Characteristics |
|---|
| TNT Synthesis | Electrochemical Anodization [1] [2] [3] | Electrolyte: Glycerol/water/NH₄F [1] or Ethylene Glycol/NH₄F/H₂O [3]. Voltage: 25-30 V [1] [3]. Time: 40 min to several hours [1] [3]. Post-treatment: Annealing in air at 450°C for 1h (converts TNTs to crystalline anatase phase) [1]. | Highly ordered, vertically aligned nanotube arrays on Ti substrate. Tube dimensions are tunable by voltage and time [2] [3]. | | Metal Deposition | Magnetron Sputtering [1] | DC magnetron sputtering. Metal load: ~0.2 mg cm⁻² [1]. | Forms metal "rings" & agglomerates on top of TNTs. High purity, no chemical impurities [1]. | | | Pulsed Electrodeposition [4] | Potentiostatic pulsed method [4]. | Produces fine metal nanoparticles (2-10 nm) uniformly dispersed on TNTs [4]. | | | Photodeposition [5] | UVA illumination of TNTs in metal precursor solution (e.g., H₂PtCl₆, HAuCl₄). Metal load: 0.35-0.70 wt% [5]. | Metal nanoparticles are deposited preferentially on the semiconductor surface. | | | Reactive Dark Deposition [2] | Immersion in a very dilute Pt solution (e.g., 0.05 mM) without light [2]. | Creates single-atom catalysts (Pt-SAs) with oxygen/sulphur-coordinated Ptδ+ states [2]. | | | Mechanochemical Ball Milling [6] | Ball milling TiO₂ with metal precursors (H₂PtCl₆, HAuCl₄), then annealing in 5% H₂/Ar at 500°C for 2h [6]. | Produces ultrasmall, uniformly dispersed alloy nanoparticles (e.g., 3.7 nm PtAu). Scalable to 10g batches [6]. |
The optimal loading and metal choice depend heavily on your target application. The following table summarizes key findings from recent studies.
Table 2: Optimizing Catalyst Performance for Different Applications
| Application | Recommended Catalyst & Loading | Performance Data | Key Findings & Optimization Tips |
|---|---|---|---|
| Formic Acid Electrooxidation (Fuel Cells) | Pd/TiO₂ NTs [1] | Specific activity of Pd/TiO₂ NTs was higher than commercial Pd/Vulcan. Maximum specific power in a fuel cell was 70% higher [1]. | Pd showed considerably higher activity than Pt. The TiO₂ NT support provides superior connectivity and stability compared to carbon [1]. |
| Photocatalytic H₂ Production (Water Splitting) | Pt Single-Atoms (0.05 mM) on CdS/TNT heterojunction [2] | H₂ generation rate 69.5 μL h⁻¹, which is 19.6 times higher than the CdS/TNT heterojunction without Pt [2]. | Single-atom decoration maximizes atom efficiency. Coupling TNTs with a visible-light absorber like CdS before Pt deposition drastically boosts performance [2]. |
| Photocatalytic CO₂ Reduction | 0.70% Pt/TiO₂ (P25) [5] | Major products were CH₄ and H₂. Achieved 100% degradation of the sacrificial agent (Methylene Blue) [5]. | Activity order: Pt > Au > Pd. The use of a sacrificial agent (e.g., Methylene Blue) is crucial to prevent electron-hole recombination and enhance CO₂ reduction [5]. |
| Formaldehyde Degradation | PtAu Nanoalloys on hydrogenated TiO₂ (P25) [6] | Achieved 97.8% formaldehyde removal under ambient light conditions. Scalable synthesis (10g batches) [6]. | Nanoalloys and hydrogenation of TiO₂ synergistically enhance visible light absorption and charge separation. PtAu optimizes reactant adsorption [6]. |
| General Photoelectrochemistry | Pt, Pd, Ru Nanoparticles via electrodeposition [4] | All metals enhanced H₂ evolution reaction (HER). Pt-TiO₂ NTs showed higher Faradaic efficiency than a pure Pt electrode [4]. | Ru-TiO₂ excelled as a photoanode for pollutant degradation (~85.8% under visible light). Metal nanoparticles provide abundant active sites [4]. |
The following diagram outlines a generalized workflow for preparing and testing metal-modified TiO₂ nanotube catalysts, integrating the methods described above.
This workflow provides a visual guide for developing metal-modified TiO₂ nanotube catalysts, from synthesis to performance evaluation. TNTs are first synthesized via anodization and crystallized by annealing. Metal nanoparticles are deposited using one of several methods, each yielding distinct characteristics. Comprehensive characterization is crucial before final application testing in areas like photocatalysis or electrocatalysis.
How do I choose between Pt, Pd, and Au for my application? Your choice should be guided by the specific reaction. For electrocatalytic oxidation (like in fuel cells), Pd often outperforms Pt [1]. For photocatalytic reduction reactions (like CO₂ to CH₄ or H₂ production), Pt generally shows the highest activity [5] [4]. Au can be a good candidate when visible light absorption via plasmonic effects is desired. For certain applications, nanoalloys like PtAu can offer synergistic benefits, enhancing both charge separation and surface reaction kinetics [6].
What is a common reason for low photocatalytic activity, and how can I fix it? A common issue is the rapid recombination of photogenerated electrons and holes. Solutions include:
How can I achieve a uniform dispersion of metal nanoparticles? The deposition method is key. Magnetron sputtering and pulsed electrodeposition are known for providing good control over nanoparticle size and distribution without introducing chemical impurities [1] [4]. For single-atom dispersion, the reactive dark deposition method is highly effective [2].
Here are answers to some fundamental questions on enhancing the stability of coordination polymers using pyridine-based ligands.
Q1: What are the primary factors that influence the stability of my coordination polymer?
The stability is determined by a combination of the metal ion's properties, the organic ligand's structure, and the final framework's architecture.
Q2: Are there more stable alternatives to monometallic systems?
Yes, bimetallic coordination polymers often exhibit superior stability and functionality due to synergistic effects between the two different metal ions [3]. The second metal can enhance structural rigidity, create stronger coordination bonds, or improve chemical resistance.
Q3: My polymer lacks crystallinity. How can I improve its structural order?
The synthetic method is crucial. While conventional one-pot reactions at room temperature can yield crystals, techniques like solvothermal synthesis (using high temperature and pressure in a sealed vessel) often produce more ordered and stable crystalline structures by promoting a slower, more controlled self-assembly process [3].
The table below outlines common problems, their potential causes, and evidence-based solutions derived from the literature.
| Problem | Possible Cause | Proposed Solution & Rationale |
|---|---|---|
| Low Thermal Stability | Weak metal-ligand bonds; flexible framework. | Use a bimetallic system. The synergistic effect between two different metals can strengthen the overall network. For example, mixing Zn with a transition metal like Co or Ni has been shown to create more stable clusters [3]. |
| Incorporate rigid dicarboxylate linkers. Combine your 3-Pyridinemethanol with rigid linear linkers like terephthalate (tpt) or fumarate (fum). This creates a mixed-ligand system that enhances structural rigidity [1]. | ||
| Poor Crystallinity | Rapid, uncontrolled precipitation. | Employ solvothermal methods. This technique allows for slower crystal growth, leading to larger, more stable, and better-defined crystals suitable for structural analysis [3]. |
| Framework Collapse in Solvents | Low coordination bond strength; insufficient cross-linking. | Choose a metal ion with higher charge density (e.g., Zr(IV), Fe(III)) or design a multitopic ligand to form a higher-dimensional (2D or 3D) network. This creates a more cross-linked and robust framework [2]. |
| Low Porosity & Surface Area | Interpenetration of frameworks; pore blockage. | Use a bulkier or longer auxiliary linker. This can help to prop open the framework and prevent interpenetration, thereby maintaining porosity for applications like gas adsorption [2]. |
This protocol is adapted from general methods for synthesizing bimetallic CPs and Zn-based polymers, providing a starting point for your experiments with this compound [1] [3].
Objective: To synthesize a crystalline, bimetallic coordination polymer using this compound and a dicarboxylic acid linker.
Materials:
Procedure:
The following diagram illustrates this experimental workflow:
| Application | Performance Metric | TiO₂ Nanotubes | TiO₂ Nanowires | Key Insights & Context |
|---|---|---|---|---|
| Photocatalytic H₂ Production (Water Splitting) | H₂ Generation Rate | ... | 7,464.28 μmol/0.1 g [1] | Nanowires show superior activity in this context, with 1.34-1.8x higher rates than commercial TiO₂ powders [1]. |
| Photocatalytic Dye Degradation | Methylene Blue (MB) Degradation Rate Constant (kapp) | 10.41 × 10⁻³ min⁻¹ (Au-decorated) [2] | 13.54 × 10⁻² min⁻¹ (pristine) [1] | The extremely high rate for pristine nanowires suggests a highly effective structure. Decoration with Au nanoparticles (plasmonic effect) can significantly boost nanotube performance [2]. |
| Supercapacitor Electrodes | Specific Capacitance (Cs) | Up to 1,818 F/g (C-TiO₂/PANI composite) [3] | ... | Nanotubes, especially when composited or doped, excel in energy storage due to efficient ion diffusion pathways and high surface area [3]. |
| Heavy Metal Reduction | Cr(VI) Reduction Rate Constant (kapp) | ... | 2.21 × 10⁻² min⁻¹ (Ag-decorated, rutile phase) [4] | Ag-decorated rutile nanowires are highly effective for reducing toxic Cr(VI) to less harmful Cr(III) under visible light [4]. |
| Antibacterial Activity | E. coli Inhibition Rate | 99.9% (Au-decorated, under UV-vis light) [2] | ... | Plasmonic nanoparticle decoration (e.g., with Au) makes nanotubes potent antibacterial agents, even under low-intensity light [2]. |
The performance of these nanostructures is directly tied to their synthesis method. Here are two common protocols:
Hydrothermal Synthesis of TiO₂ Nanowires
Electrochemical Anodization for TiO₂ Nanotubes
The following diagram illustrates the logical process of selecting and synthesizing these nanostructures for your experiment.
Here are solutions to common problems researchers face when working with TiO₂ nanostructures:
Problem: Low Photocatalytic Activity
Problem: Inconsistent Nanostructure Morphology
Problem: Poor Crystallinity or Wrong Phase
Problem: Low Conductivity or Poor Charge Transfer (for electronic devices)
The table below summarizes the core differences, typical performance, and applications of PC and PEC based on recent research.
| Feature | Photocatalysis (PC) | Photoelectrocatalysis (PEC) |
|---|---|---|
| Basic Principle | Uses light to excite a semiconductor catalyst suspended in solution [1]. | Integrates photocatalysis with an applied electrical bias using a fixed photoanode [2] [3]. |
| Key Advantage | Simple reactor setup, operates without external electrical circuits [1]. | Superior charge separation; prevents electron-hole recombination; allows for precise control via applied potential [3]. |
| Typical Performance | C–H Bond Oxidation: ~3.18 mmol g⁻¹ h⁻¹ (Cyclohexane) [1] CH₄ to Oxygenates: ~3.8 mmol g⁻¹ after 2h (High selectivity) [4] | Lignin to Products: ~26 mg kg⁻¹ after 7h [3] Pollutant Removal: >99% reduction of PAHs, PCBs in water [2] | | Common Catalysts | Porphyrins, TiO₂-based, MoOx clusters on TiO₂ [1] [4]. | Niobium-doped TiO₂ (TiO₂:Nb) [3]. | | Best Applications | Selective oxidation of hydrocarbons (e.g., CH₄, cyclohexane) under mild conditions [1] [4]. | Treatment of complex matrices (e.g., sediments, lignin); processes where over-oxidation must be controlled [2] [3]. |
For researchers looking to replicate or understand the context of these results, here are the experimental details from key studies.
| Study & Method | Catalyst & Setup | Key Reaction Conditions | Primary Outcomes |
|---|
| PEC for Sediment Remediation [2] | Catalyst: Not specified in snippet. Setup: Photoelectrocatalytic cell. | Matrix: Real contaminated marine, brackish, and stormwater sediments, and spiked water solutions. Targets: PAHs, PCBs, TBT, metals. | In Spiked Water: >99% reduction of PAHs, PCBs, TBT; 76% copper recovery. In Sediments: Combination of PEC and H₂O₂ required: 91% TBT reduction, 82% PCB reduction, 98/85% reduction of phthalates. | | PC for C–H Bond Oxidation [1] | Catalyst: Tetrakis(4-carboxyphenyl)porphyrin (T(4-COOH)PP). Setup: Glass reaction tube, visible light irradiation. | Substrate: Cyclohexane. Oxidant: O₂. Conditions: Solvent-free, room temperature. | Conversion: 3.18 mmol g⁻¹ h⁻¹. Selectivity: 99.9% towards cyclohexyl hydroperoxide. | | PC for CH₄ Conversion [4] | Catalyst: Subnanometric MoOx clusters on TiO₂ (0.5% MoOx-TiO₂). Setup: Light irradiation system (365 nm). | Substrate: Methane (CH₄). Oxidant: O₂. Conditions: Not specified. | Yield: 3.8 mmol g⁻¹ of C1 oxygenates after 2 hours. Selectivity: ~100%. Apparent Quantum Yield (365 nm): 13.3%. | | PEC for Lignin Valorization [3] | Catalyst: Niobium-doped TiO₂ (TiO₂:Nb) photoanode. Setup: Custom photoelectrochemical flow cell, UVA-LED back-side illumination. | Substrate: Alkaline Kraft lignin solution. Applied Potential: ~0.8 V. Charge Consumed: 5 C gLignin⁻¹. | Product Yield: 26 ± 1 mg kg⁻¹ of low-molecular-weight phenolic products (LMPPs) after 7 hours. Main Products: Aromatic acids (e.g., vanillic acid, syringic acid). |
The core difference between PC and PEC lies in how they manage the photogenerated electrons (e⁻) and holes (h⁺). The diagrams below illustrate the fundamental mechanisms for both processes.
The diagram highlights the key advantage of PEC: the external circuit actively pulls electrons away from the photoanode, forcing them to travel to the counter electrode. This physical separation drastically reduces charge recombination, freeing up more holes at the photoanode surface to drive the oxidation reaction efficiently and selectively [3].
Future development in this field is likely to focus on designing more efficient and stable photoanode materials (like doped metal oxides) and optimizing reactor designs, particularly flow-cell systems, to enhance light utilization and mass transfer for industrial-scale applications [3].
| Catalyst Type | Specific Catalyst | Light Source / Conditions | Conversion | Selectivity to Vitamin B3 | Key Findings |
|---|---|---|---|---|---|
| TiO₂-Based | Home-prepared TiO₂ (HCl, 100°C) [1] | UVA, Water, Air | ~99% | ~45% (Total for aldehyde & acid) | High activity; selectivity depends on preparation method (acid & temperature). |
| Pt-loaded & Alkaline-treated TiO₂ [2] | UVA, Water, Air | Significant improvement | High | Pt acts as an electron scavenger, boosting activity. Alkaline treatment further enhances performance. | |
| TiO₂ / Graphene-like composite [3] | UV/Solar, Water, Anaerobic (N₂), Cu²⁺ | ~65% | ~87% | Anaerobic conditions and Cu²⁺ are crucial for high selectivity by suppressing OH radical formation. | |
| Nanostructured TiO₂ | Nanotube/Nanowire TiO₂ (calcined at 250°C) [4] [5] | UVA, Water | Not Specified | ~90% (Total for aldehyde & acid) | Optimal heat treatment temperature is lower than for other reactions (e.g., glycerol oxidation). |
| TiO₂ Nanotubes (Photoelectrocatalytic) [6] | Applied Potential + UVA, pH 7 | 15% | 35% | PEC method allows operation at neutral pH, achieving higher conversions than pure PC or EC methods. | |
| Metal-Free | Thermally post-treated g-C₃N₄ (GCN-T-N) [7] | Visible LED, Water | ~65% | ~100% | Metal-free, visible-light-driven. Defective surface and nitrogen vacancies account for high performance. |
| Advanced Heterojunction | Ag@TiO₂ / g-C₃N₄ [7] | Halogen Lamp, Water | ~100% | ~100% | Exceptional performance, but uses metal dopant and less energy-efficient light source. |
To help you visualize the general experimental workflow used to gather this data, the following diagram outlines the common procedure for a photocatalytic oxidation reaction:
The data in the table is derived from standardized lab-scale photocatalytic experiments. Here are the core methodologies and important contextual factors:
General Workflow: The typical procedure involves creating a suspension of the catalyst in an aqueous solution of this compound. This mixture is first stirred in the dark to establish an adsorption-desorption equilibrium. It is then irradiated with a specific light source (UVA, visible, or solar-simulated) under aerobic conditions (except for one notable case using anaerobic conditions with Cu²⁺). Samples are taken at intervals, the catalyst is filtered out, and the solution is analyzed, typically via High-Performance Liquid Chromatography (HPLC), to determine reactant conversion and product selectivity [1] [7] [3].
Critical Factor: Reaction Conditions
Catalyst Preparation Highlights
When interpreting the data, please note:
The table below summarizes the key kinetic parameters for the oxidation of 2- and 3-pyridinemethanol by chromium(VI) in acidic aqueous media, allowing for a direct comparison of their reactivity [1] [2].
| Parameter | 2-Pyridinemethanol | This compound |
|---|---|---|
| General Rate Law | (-d[Cr^{VI}]/dt = k_{obs}[Cr^{VI}]) | (-d[Cr^{VI}]/dt = (a + b[H^+]^2)[Reductant][Cr^{VI}]) |
| Dependence on [Reductant] | Higher than first-order [1] | First-order [2] |
| Dependence on [H⁺] | Parabolic ((k_{obs}) vs. [H⁺]) [1] | Parabolic ((k_{obs}) vs. [H⁺]) [2] |
| Key Reactivity Factor | Intramolecular hydrogen bonding reduces reactivity [1] [3] | No intramolecular H-bond; chelating ability facilitates redox process [2] |
| Oxidation Products | Corresponding aldehyde and carboxylic acid [1] | Corresponding aldehyde (3-pyridinemethanal) and carboxylic acid (Vitamin B3) [2] |
A critical finding from kinetic studies is that 2-pyridinemethanol exhibits unusually low reactivity compared to its 3-isomer and other related compounds [1] [3]. This is primarily attributed to the formation of a stable, six-membered cyclic structure in 2-pyridinemethanol via an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the ortho position. This structure makes the hydroxyl hydrogen less available for the reaction mechanism, thereby slowing down the oxidation rate [1].
The comparative data in the table above was generated using the following standardized experimental procedure [1] [2]:
While direct comparative data for 2-pyridinemethanol is scarce, extensive research has been conducted on the selective oxidation of this compound using greener methods. The following workflow illustrates a generalized protocol for its photocatalytic oxidation.
Generalized Workflow for Photocatalytic Oxidation of this compound
The methodology can be described in more detail as follows [4] [5] [6]:
A key advantage of photoelectrocatalysis (PEC), which combines electrocatalysis with photocatalysis, is its ability to perform efficiently across a wide pH range (2-12), whereas standard photocatalytic reactions are often not feasible under acidic conditions [7] [8].
The table below summarizes the key characteristics of conventional industrial methods versus contemporary photocatalytic approaches for nicotinic acid production.
| Synthesis Method | Typical Catalyst | Reaction Conditions | Reported Yield / Selectivity | Key Advantages | Key Challenges / Disadvantages |
|---|---|---|---|---|---|
| Conventional Industrial (Ammoxidation) [1] [2] | Metal Catalysts | High temperature (>150°C), High pressure [1] | 80-90% Yield [1] | Well-established, high-yield process [1] | Harsh conditions, high energy cost, toxic by-products (e.g., NOx, HCN), low atom economy, corrosive environment [1] |
| Photocatalytic Oxidation | |||||
| ∙ Metal-Based | Pt/TiO₂, Ag@TiO₂/GCN [2] [3] | Visible/UV Light, Ambient/Aqueous, Alkaline pH (e.g., pH 12) [3] | Up to 100% Conversion, 100% Selectivity [2] [3] | Milder conditions, high selectivity, utilizes light energy [2] | Use of precious metals, potential catalyst leaching, reactor design complexity [2] |
| ∙ Metal-Free (GCN) [2] [4] | Graphitic Carbon Nitride (GCN-T-N) | Visible LED Light, Aqueous Solution [2] [4] | High Efficiency (Specific yield not stated) [2] [4] | Metal-free, sustainable, visible-light-active, avoids metal contamination [2] [4] | Developing technology, performance can depend on specific catalyst treatment [2] |
| ∙ Biosynthesized Nano-Catalyst [5] | Cu₂O from Avicennia marina leaf extract | Low-Temperature, Visible Light [5] | 99% Yield [5] | Green synthesis, energy-efficient, uses bio-template [5] | Novel method, requires further scale-up validation [5] |
| Liquid-Phase Catalytic Oxidation [6] | Cu/13X Zeolite | Mild Conditions (Liquid Phase, ~80°C), 30% H₂O₂ oxidant [6] | 57.7% Yield [6] | Milder conditions, avoids strong acids, uses dilute oxidant [6] | Moderate yield, uses oxidant requiring handling [6] |
Here is a detailed look at the methodologies behind some of the key photocatalytic studies.
The following diagram illustrates the general experimental workflow for the photocatalytic synthesis of Vitamin B3, as derived from the protocols above.
Based on the analyzed literature, promising research avenues include:
The following table consolidates the key volumetric data for the pyridine and piperidine derivatives studied, highlighting their differences and similarities. Data is sourced from a 2013 study published in Fluid Phase Equilibria [1] [2].
| Property | 2-Pyridinemethanol | 3-Pyridinemethanol | 2-(Hydroxymethyl)piperidine | 3-(Hydroxymethyl)piperidine |
|---|---|---|---|---|
| Minimum Excess Molar Volume, ( V^E ) (cm³·mol⁻¹) | -0.59 [1] | -0.47 [1] | Not Applicable (Study focused on partial molar volumes) [1] [2] | Not Applicable (Study focused on partial molar volumes) [1] [2] |
| ( V^E ) as % of Molar Volume | ~0.61% [1] | ~0.49% [1] | Not Applicable | Not Applicable |
| Thermal Expansion Coeff. (( \alpha_T )) at 298.15 K | ~30% positive deviation from ideality [1] | ~30% positive deviation from ideality [1] | Calculated from partial molar volume data [1] | Calculated from partial molar volume data [1] |
| Key Volumetric Measurement | Excess volume of mixing [1] [2] | Excess volume of mixing [1] [2] | Partial molar volume [1] [2] | Partial molar volume [1] [2] |
| Main Interaction Type | Hydrogen bonding & hydrophilic interactions [1] | Hydrogen bonding & hydrophilic interactions [1] | Hydrophobic hydration & hydrophilic interactions [1] [2] | Hydrophobic hydration & hydrophilic interactions [1] [2] |
The comparative data was generated using a consistent experimental protocol, detailed below [2].
The data reveals distinct patterns of molecular interactions for the two classes of compounds:
Understanding these volumetric properties is crucial in pharmaceutical research for several reasons:
The table below summarizes key performance metrics from recent studies for direct comparison.
| Photocatalyst Type | Anatase/Rutile Ratio | Performance Metric | Performance Result | Reference & Test Conditions |
|---|---|---|---|---|
| Mixed-Phase (s-TiO₂) | ~50/50 | H₂ Production | Close to P25 [1] | Water splitting, 300W Xe lamp (λ = 365±10 nm) [1] |
| RhB Degradation | ~4x higher than P25 [1] | 30 mg catalyst, 30 mL RhB, 300W Xe lamp [1] | ||
| Mixed-Phase (AACVD) | Mixed | Photocurrent Density | 1.06 mA cm⁻² @ 1.23 V vs. RHE [2] | Water splitting, simulated solar irradiation [2] |
| Incident Photon Conversion | 95.6% @ 380 nm [2] | |||
| Mixed-Phase Nanofibers | ~84.4/15.6 | DSSC Efficiency | 8.01% [3] | Dye-sensitized solar cell, 40μm film [3] |
| Anatase (Phase-Pure) | 100/0 | Bacterial Inactivation | Effective [4] | In vitro, UV-A light [4] |
| Rutile (Phase-Pure) | 0/100 | Bacterial Inactivation | Less effective than Anatase [4] | In vitro, UV-A light [4] |
A key factor in the performance of mixed-phase TiO₂ is the synthesis method, which controls the phase ratio, particle size, and interface quality.
This one-step condensing reflux method is noted for its simplicity and low energy consumption [1].
This method combines sol-gel and hydrothermal treatment to produce phase-pure nanocrystals, allowing for direct comparison of the polymorphs [4].
The superior activity of mixed-phase TiO₂ is attributed to synergistic effects, primarily enhanced charge separation [1] [5].
To confirm the structure and understand the performance of the synthesized TiO₂, researchers rely on several characterization techniques:
Future research continues to focus on precisely controlling the phase ratio, interface quality, and nanostructure architecture during synthesis to further push the performance boundaries of this versatile material [8].
Irritant